Albicanyl acetate
Description
Contextualization of Sesquiterpenoids in Natural Products Chemistry
Sesquiterpenoids are a large and diverse class of natural products built from three five-carbon isoprene (B109036) units, resulting in a C15 skeleton. preprints.orgnih.gov In the vast field of natural products chemistry, they are of significant interest due to their structural complexity and wide array of biological activities. preprints.org These compounds are found across numerous organisms, including plants, fungi, and marine invertebrates. preprints.orgscielo.br Pharmacological studies have revealed the potential of sesquiterpenoids in various applications, demonstrating anti-inflammatory, antibacterial, antitumor, insecticidal, and antiviral properties. preprints.org Their chemical diversity makes them a fertile ground for the discovery of new therapeutic agents and biological tools.
Overview of Drimane (B1240787) Sesquiterpenes: Structural Diversity and Biological Relevance
Within the broader sesquiterpenoid class, the drimane family is characterized by a bicyclic core structure. scielo.br Drimane-type sesquiterpenes (DTSs) are produced by a wide range of organisms and have attracted considerable scientific interest, initially for their cytotoxic activity and potential as anticancer agents. The structural diversity within this family arises from variations in oxidation patterns and the position of double bonds within the bicyclic skeleton. This group of compounds is well-documented for a range of potent biological activities, including antimicrobial, antifungal, insect antifeedant, and cytotoxic effects. cabidigitallibrary.orgdergipark.org.tr
| Compound Name | Biological Relevance | Source Organism (Example) |
| Polygodial | Antifeedant, Antifungal | Warburgia species |
| Muzigadial | Phytotoxic, Antifeedant | Warburgia ugandensis |
| Drimenol (B159378) | Antifungal | Drimys winteri |
| Warburganal | Insect Antifeedant | Warburgia species |
Historical Perspective on the Discovery and Initial Isolation of Albicanyl Acetate (B1210297)
Albicanyl acetate was first identified and isolated from the liverwort Diplophyllum albicans. scielo.brresearchgate.net Subsequently, this drimane sesquiterpene was discovered in other natural sources. Notably, it was isolated from the dorid nudibranch Cadlina luteomarginata, where it often exists alongside its precursor, albicanol (B1665692). scielo.br More recently, researchers have also identified this compound in the bark of the African medicinal tree, Warburgia ugandensis, marking its first report from this species. cabidigitallibrary.orgdergipark.org.tr
| Organism Type | Species Name |
| Plant (Liverwort) | Diplophyllum albicans |
| Marine Mollusc (Nudibranch) | Cadlina luteomarginata |
| Plant (Tree) | Warburgia ugandensis |
Significance of this compound in Chemical Ecology and Natural Product Research
This compound holds considerable importance in the field of chemical ecology, primarily for its role as a chemical defense mechanism. In the shell-less marine mollusc Cadlina luteomarginata, this compound functions as a potent fish antifeedant, deterring predators. scielo.brrsc.org Stable isotope labeling experiments have proven that the nudibranch synthesizes this compound de novo (from scratch), which is a significant finding as many nudibranchs sequester chemical defenses from their diet. rsc.orgnih.govpreprints.org This ability to self-produce defensive compounds liberates the organism from reliance on a specific food source for protection. rsc.org The compound is found in high concentrations in the nudibranch's mantle and mucus, consistent with a defensive role. rsc.org
In the realm of natural product research, this compound and its corresponding alcohol, albicanol, are valuable chiral building blocks. They serve as important starting materials for the chemical synthesis of more complex and biologically active drimane sesquiterpenes and other terpenoids. tandfonline.comtandfonline.comresearchgate.netrsc.org The successful total synthesis of (+)-albicanyl acetate has been achieved through various strategies, underscoring its relevance as a target for synthetic chemists. tandfonline.comrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H28O2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl acetate |
InChI |
InChI=1S/C17H28O2/c1-12-7-8-15-16(3,4)9-6-10-17(15,5)14(12)11-19-13(2)18/h14-15H,1,6-11H2,2-5H3/t14-,15-,17+/m0/s1 |
InChI Key |
GQKPZEYFVCLAHT-YQQAZPJKSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
Canonical SMILES |
CC(=O)OCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonyms |
albicanyl acetate |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Isolation from Marine Organisms
Albicanyl acetate (B1210297) has been notably isolated from the dorid nudibranch Cadlina luteomarginata. cabidigitallibrary.orgscielo.br This shell-less marine mollusc, found along the west coast of North America, is known to produce a variety of terpenoid metabolites. seaslugforum.netcdnsciencepub.com Research has shown that some of the terpenoids found in C. luteomarginata are sequestered from their sponge diet, while others, including albicanyl acetate, are synthesized de novo by the nudibranch itself. mdpi.comubc.ca Specifically, specimens from British Columbia have been found to produce this compound, alongside other terpenoids like cadlinaldehyde and luteone. mdpi.commdpi-res.com The biosynthesis of these compounds is a significant finding, as it represents the first demonstrated instance of sesterterpenoid biosynthesis by a marine mollusk. ubc.capreprints.orgpreprints.org
The distribution of this compound within Cadlina luteomarginata is not uniform, suggesting specific physiological roles. The compound is concentrated in the mantle and mucus of the nudibranch. mdpi.commdpi-res.com This localization is consistent with a defensive function, as these tissues are in direct contact with the external environment and potential predators. mdpi.com Further investigation into the anatomical distribution has revealed that the highest concentrations of endogenous metabolites, including this compound, are found in the dorsum, particularly within the mantle dermal formations (MDFs) and the mantle margins. ubc.ca
Interestingly, while this compound is prominent in the adult nudibranch, a related compound, 1α,2α-diacetoxythis compound, has been identified in their egg masses. cdnsciencepub.commdpi.com This derivative has not been detected in the skin or whole-body extracts of the adult, suggesting it may be specifically produced for the protection of the eggs. usf.edu The structural similarity to this compound implies a defensive role for this compound as well. mdpi.commdpi-res.com
Occurrence in Terrestrial Flora
In a distinct ecological setting, this compound has also been isolated from the East African greenheart tree, Warburgia ugandensis. cabidigitallibrary.orgdergipark.org.tr This plant is well-known in traditional medicine for its wide range of biological activities, which are attributed to the presence of various secondary metabolites, particularly drimane (B1240787) sesquiterpenoids. researchgate.netmut.ac.keresearchgate.net The isolation of this compound from W. ugandensis was a novel discovery, as it had not been previously reported from this species. cabidigitallibrary.orgdergipark.org.tr This finding expands the known natural sources of this compound beyond the marine environment.
The primary source of this compound within Warburgia ugandensis is the stem bark. cabidigitallibrary.orgdergipark.org.trmut.ac.ke The bark of this tree is particularly rich in sesquiterpenoids and is the most frequently utilized part in traditional medicinal preparations. researchgate.netmut.ac.ke The compound was isolated from the ethyl acetate soluble portion of an ethanol (B145695) extract of the bark. cabidigitallibrary.orgdergipark.org.tr This localization within the bark suggests a potential role in protecting the plant from herbivores or pathogens.
Chemodiversity of this compound and Related Stereoisomers
The chemical landscape surrounding this compound includes a variety of related drimane sesquiterpenoids and their stereoisomers, contributing to the chemodiversity observed in the producing organisms. In Cadlina luteomarginata, this compound is part of a complex mixture of terpenoids, some of which are biosynthesized by the nudibranch and others that are sequestered from its diet. cdnsciencepub.commdpi.com This mix of endogenous and exogenous compounds creates a unique chemical profile for the organism.
In Warburgia ugandensis, this compound is found alongside a suite of other drimane-type sesquiterpenoids, including muzigadial, ugandensidial, and polygodial. cabidigitallibrary.orgdergipark.org.tr The co-occurrence of these structurally related compounds highlights the biosynthetic pathways active in the plant.
Furthermore, the existence of stereoisomers of this compound and related compounds adds another layer to their chemodiversity. For instance, the synthesis of both racemic and chiral forms of albicanol (B1665692), the parent alcohol of this compound, has been achieved, allowing for the preparation of different stereoisomers. scielo.br The specific stereochemistry of naturally occurring this compound can vary, and this can have significant implications for its biological activity. The study of these stereoisomers is crucial for a complete understanding of the chemical ecology of the organisms that produce them.
Biosynthesis and Metabolic Engineering
Elucidation of Biosynthetic Pathways
The biosynthesis of albicanyl acetate (B1210297) begins with a universal precursor and proceeds through a series of specific enzymatic reactions to form the characteristic drimane (B1240787) skeleton, which is then further modified.
The journey to albicanyl acetate begins with Farnesyl Diphosphate (FPP), a central intermediate in the isoprenoid pathway. iau.ir FPP is a C15 isoprenoid pyrophosphate that serves as the universal precursor for the synthesis of all sesquiterpenes, a diverse class of natural products that includes thousands of compounds. uni-halle.de The biosynthesis of drimane sesquiterpenoids involves the cyclization of FPP. nih.gov
The immediate precursor to this compound is the corresponding alcohol, (+)-albicanol. nii.ac.jpmicrobialcell.com The formation of this compound occurs through the acetylation of albicanol (B1665692). nih.govcolab.ws This final modification step highlights albicanol as a key intermediate that can be directed towards various drimane derivatives. colab.wsmdpi.com Total synthesis efforts have also confirmed this precursor relationship, where (+)-albicanol is synthesized first and then converted to (+)-albicanyl acetate. nih.govnii.ac.jp
The conversion of the linear FPP molecule into the complex bicyclic structure of albicanol and its subsequent acetylation to this compound is orchestrated by specific classes of enzymes. uni-halle.deqmul.ac.uk
The critical cyclization of FPP to form the drimane skeleton is catalyzed by a class of enzymes known as terpene synthases (TPSs), or more specifically, drimane-type sesquiterpene synthases (DTSs). uniprot.orgwikipedia.org Albicanol synthase is a polypeptide capable of catalyzing the synthesis of albicanol directly from FPP. qmul.ac.uk These enzymes are remarkable molecular machines that control a complex cascade of carbocation-driven reactions. uniprot.org
Some identified drimane synthases are bifunctional, possessing both Class I and Class II terpene synthase active sites within a single polypeptide chain. qmul.ac.uk The Class II site, characterized by a DxDD motif, initiates the reaction by protonating the double bond of FPP, leading to a series of cyclizations that form the bicyclic drimane scaffold. qmul.ac.uknih.gov The subsequent steps, including deprotonation and rearrangement to yield the final alcohol product, are handled by the Class I site, which contains a characteristic DDxxD motif and utilizes metal cofactors. qmul.ac.uknih.gov This bifunctional nature allows for the complete synthesis of albicanol from FPP by a single enzyme. qmul.ac.uk
The final step in the biosynthesis of this compound is the esterification of the hydroxyl group of albicanol. This reaction is catalyzed by an O-acetyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the albicanol substrate. uni-halle.deqmul.ac.uk While the specific acetyltransferase for this compound has not been definitively isolated from all natural sources, the mechanisms are understood from related systems.
For instance, the biosynthesis of astellolides, which are drimane-type sesquiterpene esters produced by the fungus Aspergillus oryzae, involves a dedicated O-acetyltransferase named AstG. mdpi.com This enzyme is part of the astellolide biosynthetic gene cluster and is responsible for O-acetylation on the drimane backbone, demonstrating a clear genetic and enzymatic basis for this type of modification. In biocatalysis, lipases have also been employed to achieve this transformation; lipase (B570770) 'PL-266' from Alcaligenes sp. has been used for the enantioselective acetylation of albicanol, yielding enantiomerically pure (+)-albicanyl acetate. colab.wsmdpi.com
De novo biosynthesis refers to the production of a compound from simple precursors within a living organism. The marine nudibranch Cadlina luteomarginata has been shown to produce this compound through de novo biosynthesis, as demonstrated by isotope labeling studies. mdpi.com
Metabolic engineering has enabled the transfer of the entire biosynthetic pathway into microbial hosts, creating cellular factories for drimane sesquiterpene production. qmul.ac.uk Genetically modified organisms, such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been successfully engineered to produce albicanol de novo. qmul.ac.uk This is achieved by introducing the necessary genes, such as that for albicanol synthase, into a host strain that may also be engineered to overproduce the FPP precursor. qmul.ac.uk This heterologous production strategy is a promising method for obtaining large quantities of albicanol, which can then be converted to this compound either in vivo by co-expressing an appropriate acetyltransferase or in vitro. qmul.ac.uk
Enzymatic Catalysis in Drimane Sesquiterpene Biosynthesis
Genetic and Molecular Basis of Biosynthesis
The ability to produce this compound and its precursors is encoded in the DNA of the source organism. The discovery and characterization of the genes responsible for this biosynthesis are fundamental to metabolic engineering efforts. qmul.ac.uk Genes and cDNAs encoding sesquiterpene synthases, including albicanol synthase, have been cloned and their recombinant enzymes characterized. qmul.ac.uk
The genetic basis for albicanol production lies in the expression of a terpene synthase gene, such as a bifunctional albicanol synthase from an organism like Coprinopsis cinerea or Lentinula edodes. qmul.ac.uk These genes, along with their corresponding nucleic acid sequences (cDNA, genomic DNA, and RNA), provide the blueprint for producing the enzyme. qmul.ac.uk For de novo production in a heterologous host, an expression vector containing the coding sequence for the albicanol synthase is introduced into the host cell (e.g., E. coli or S. cerevisiae). qmul.ac.uk To complete the pathway to this compound in vivo, a gene encoding a suitable acetyltransferase, such as one analogous to AstG, would also need to be co-expressed. mdpi.com This genetic modification allows the host organism to perform the entire biosynthetic sequence from central metabolism-derived FPP to the final acetylated product. qmul.ac.uk
Identification and Characterization of Biosynthetic Genes (e.g., acetyl transferase genes)
The final step in the biosynthesis of the sesquiterpene this compound is the acetylation of its precursor, albicanol. This reaction is catalyzed by an O-acetyltransferase, an enzyme that transfers an acetyl group from acetyl-CoA to the alcohol. While the specific acetyltransferase from the original marine sponge source has not been detailed, related enzymes have been identified in other organisms. For instance, a total synthesis of (+)-albicanyl acetate has been achieved, highlighting the chemical steps involved. uni-halle.de In fungi, which are also sources of drimane sesquiterpenes, various acetyltransferases have been characterized. researchgate.net
Plant-derived acetyltransferases, which belong to the large BAHD superfamily, are known to be involved in the formation of volatile esters and other natural products. frontiersin.org These enzymes catalyze the final, crucial step in the biosynthesis of many aroma compounds. frontiersin.org Similarly, in the yeast Saccharomyces cerevisiae, the alcohol O-acetyltransferase ATF1 is responsible for synthesizing various acetate esters from alcohols, demonstrating broad substrate promiscuity for the alcohol but specificity for acetyl-CoA. uniprot.orgd-nb.info This yeast enzyme has been shown to efficiently acetylate long-chain fatty alcohols, which are precursors to insect pheromones, suggesting its potential utility in engineered pathways for similar molecules. d-nb.info The identification of such enzymes is critical for enabling the biotechnological production of compounds like this compound.
Table 1: Examples of Characterized Acetyltransferase Genes
| Gene Name | Organism | Substrate(s) | Product(s) | Reference |
| PaAAT1 | Prunus armeniaca (Apricot) | C6 alcohols (hexenol, etc.) | C6 esters (hexenyl acetate, etc.) | frontiersin.org |
| ATF1 | Saccharomyces cerevisiae (Yeast) | Various alcohols (ethyl, isoamyl, fatty alcohols) | Acetate esters (ethyl acetate, isoamyl acetate) | uniprot.orgd-nb.info |
| WvBAT4 | Wurfbainia villosa | Borneol | Bornyl acetate | kobe-u.ac.jp |
Gene Expression and Regulation of Sesquiterpene Production
The production of sesquiterpenes in their native organisms is a tightly regulated process. Biosynthetic genes are often located together in the genome in what is known as a biosynthetic gene cluster. This co-location facilitates the coordinated expression of all the enzymes required to produce a specific metabolite. In fungi, it has been observed that many biosynthetic pathways are "silent" under standard laboratory conditions and are only activated by specific environmental or developmental cues. scienceopen.com
The regulation of these pathways can occur at multiple levels, including transcriptional control. For example, in Escherichia coli, the acetylation of the transcription factor RcsB affects its ability to bind DNA, which in turn regulates processes like flagella biosynthesis. embopress.org While this is not directly related to this compound, it illustrates a mechanism of how acetylation can play a regulatory role. The expression of acetyl-CoA synthetase, the enzyme that produces the acetyl-CoA required for acetylation reactions, is itself regulated by acetylation in E. coli, demonstrating a feedback loop that fine-tunes metabolic flux. embopress.org Understanding these native regulatory networks is essential for successfully engineering metabolic pathways in heterologous hosts.
Strategies for Biotechnological Production via Metabolic Engineering
Metabolic engineering provides a promising alternative to chemical synthesis or extraction from natural sources for producing valuable compounds like this compound. By introducing and optimizing biosynthetic pathways in microbial hosts, sustainable and scalable production can be achieved.
Heterologous Expression in Host Organisms (e.g., Saccharomyces cerevisiae)
Saccharomyces cerevisiae, or baker's yeast, is a widely used and effective host for the heterologous expression of pathways to produce valuable chemicals, including terpenes and their derivatives. nih.gov Its eukaryotic nature means it possesses post-translational modification systems similar to those in higher organisms, which can be advantageous for expressing plant or fungal enzymes. nih.gov
Researchers have successfully engineered S. cerevisiae to produce a variety of acetate esters and other terpenoids. kobe-u.ac.jpresearchgate.net The general strategy involves introducing the genes for the entire biosynthetic pathway into the yeast. For this compound, this would require a sesquiterpene synthase to produce the albicanol precursor, followed by a suitable acetyltransferase to perform the final acetylation step. The yeast's native Atf1 enzyme has demonstrated the ability to acetylate a range of alcohols, making it a candidate for such engineered pathways, though expressing a more specific enzyme from another source is also a common strategy. uniprot.orgd-nb.info
Optimization of Metabolic Flux for Enhanced Yield
A major goal of metabolic engineering is to maximize the flow of carbon from the feedstock (like glucose) to the desired product. This involves optimizing the metabolic flux by upregulating the desired pathway and downregulating competing pathways. For terpenoid production in yeast, a key target for optimization is the mevalonate (B85504) (MVA) pathway, which produces the universal terpene precursors. kobe-u.ac.jp
Strategies to enhance flux include:
Overexpression of key MVA pathway enzymes : Increasing the levels of enzymes like HMG-CoA reductase can boost the supply of precursors. kobe-u.ac.jp
Downregulation of competing pathways : Carbon that would normally be used for other processes, such as sterol biosynthesis or ethanol (B145695) fermentation, can be redirected. biorxiv.org
Optimizing cofactor supply : Ensuring a sufficient pool of cofactors like acetyl-CoA and NADPH is crucial. nih.gov Studies have shown that producing certain recombinant proteins induces a significant shift in central carbon metabolism to increase the supply of NADPH. nih.gov
Flux Balance Analysis (FBA) : Computational models like dFBA can be used to predict how genetic modifications will affect metabolic fluxes throughout the cell's network, guiding the selection of engineering targets for optimal production. plos.orgnih.gov
Table 2: Metabolic Engineering Strategies for Enhanced Production
| Strategy | Target Pathway/Enzyme | Organism | Desired Outcome | Reference |
| Overexpression | Mevalonate (MVA) pathway enzymes | Saccharomyces cerevisiae | Increased terpene precursor supply | kobe-u.ac.jp |
| Downregulation | Competing pathways (e.g., sterol synthesis) | Saccharomyces cerevisiae | Increased availability of FPP for sesquiterpenes | biorxiv.org |
| Flux Redistribution | Pentose Phosphate Pathway (PPP), Malic Enzyme | Aspergillus niger | Increased NADPH supply for biosynthesis | nih.gov |
| Pathway Integration | Fusing pathway enzymes | Saccharomyces cerevisiae | Increased local concentration of substrate/product | kobe-u.ac.jp |
Challenges and Innovations in Aqueous Phase Biotransformation
The microbial fermentation process for producing compounds like this compound occurs in an aqueous (water-based) environment. This presents several challenges. Albicanol, the immediate precursor to this compound, is a solid with low solubility in water, which can limit its availability to the acetylating enzyme and potentially hinder high yields. reddit.com Furthermore, the accumulation of the final product or intermediate metabolites can be toxic to the host cells, inhibiting growth and production. reddit.comfrontiersin.org For example, high concentrations of acetate can inhibit the growth and fermentation ability of S. cerevisiae. frontiersin.org
Innovations to overcome these challenges include:
In Situ Product Removal (ISPR) : This technique involves introducing a second, non-aqueous phase (like an organic solvent) into the fermenter. The hydrophobic product partitions into this solvent phase, removing it from the aqueous medium and away from the cells. This can alleviate product toxicity and shift the reaction equilibrium towards product formation.
pH-Stat Fed-Batch Fermentation : When using substrates like acetate, their consumption can cause pH shifts in the medium. A pH-stat strategy uses the addition of the acidic substrate itself to control the pH, linking nutrient feeding directly to metabolic activity and preventing inhibitory pH levels. researchgate.net
Metabolic Engineering for Tolerance : Host organisms can be engineered to be more tolerant to inhibitory compounds. For instance, overexpressing the transcription factor HAA1 in yeast has been shown to improve tolerance to acetic acid stress. frontiersin.org
Process Optimization : Careful control of fermentation conditions, such as nutrient feeding rates, can prevent the buildup of inhibitory intermediates. researchgate.net
Chemical Synthesis and Derivatization
Total Synthesis Methodologies
Total synthesis provides a route to construct complex natural products from simpler, commercially available starting materials. Several distinct strategies have been developed for albicanyl acetate (B1210297).
The enantioselective total synthesis of (+)-albicanyl acetate has been successfully achieved, establishing the absolute configuration of the natural product. rsc.org One notable approach commences from the well-known (+)-Wieland–Miescher ketone. rsc.org A key strategic element in this synthesis is a highly diastereoselective intramolecular [3 + 2] dipolar cycloaddition of a nitrile oxide, which proceeds to form a crucial isoxazoline (B3343090) intermediate as a single product in high yield. rsc.org Subsequent reductive hydrolysis of this intermediate, followed by methylenation, yields (+)-albicanol, which is then acetylated to afford the target molecule, (+)-albicanyl acetate. rsc.org
The synthesis of drimane (B1240787) sesquiterpenes like (+)-albicanyl acetate often relies on the construction of key bicyclic intermediates. One effective synthesis route utilizes an optically active bicyclic diol as a chiral starting point. nih.gov This diol serves as a general intermediate for various drimane sesquiterpenes. nih.gov
Table 1: Key Intermediates in the Synthesis of (+)-Albicanyl Acetate
| Intermediate Name | Role in Synthesis |
|---|---|
| (+)-Wieland–Miescher ketone | Chiral starting material for an enantioselective route rsc.org |
| Isoxazoline | Key intermediate formed via intramolecular [3 + 2] cycloaddition rsc.org |
| β-hydroxy ketone | Precursor to methylenation to form (+)-albicanol rsc.org |
| Optically active bicyclic diol | Chiral building block for drimane sesquiterpenes nih.gov |
The introduction of a methylene (B1212753) group is a common challenge in organic synthesis, particularly with sterically hindered or enolizable ketones. researchgate.net The Wittig reaction, which converts a ketone or aldehyde to an alkene using a phosphonium (B103445) ylide, is a foundational method for this transformation. wikipedia.orgmasterorganicchemistry.com However, standard Wittig conditions can sometimes be problematic.
In the synthesis of (+)-albicanyl acetate from the silyloxy ketone intermediate, a modified Wittig methylenation was employed to significantly improve the crucial conversion step. nih.gov This modification overcomes potential issues associated with the substrate, leading to a high-yield synthesis. nih.gov Another approach utilizes the Nozaki-Lombardo procedure for the methylenation of a β-hydroxy ketone intermediate to furnish (+)-albicanol, which is the direct precursor to (+)-albicanyl acetate. rsc.org
An alternative strategy for constructing the bicyclic core of albicanyl acetate involves the electrophilic cyclization of an olefinic allylsilane. cdnsciencepub.comcdnsciencepub.com In this approach, a synthesized triene containing an allylsilane moiety is treated with a Lewis acid or mercuric trifluoroacetate. cdnsciencepub.comcdnsciencepub.com This reagent initiates a cyclization cascade, forming the characteristic fused-ring system of the drimane skeleton. cdnsciencepub.com The resulting bicyclic product is then converted through further chemical steps into (±)-albicanyl acetate. cdnsciencepub.comcdnsciencepub.com This method demonstrates the utility of silicon-directed cyclization reactions in the synthesis of complex terpenoids. cdnsciencepub.com
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of biological catalysts, such as enzymes.
Enzymes, particularly lipases, are highly effective catalysts for enantioselective transformations. Lipases operate under mild conditions and can distinguish between enantiomers of a racemic mixture, a process known as kinetic resolution. nih.gov
An efficient chemoenzymatic route to optically active (+)-albicanyl acetate has been developed using this principle. The synthesis starts with racemic (±)-albicanol. researchgate.net Through a process of enantioselective acetylation using isopropenyl acetate as the acyl donor, the enzyme lipase (B570770) 'PL-266' from Alcaligenes sp. selectively acetylates one enantiomer. researchgate.net This lipase-catalyzed transesterification yields enantiomerically pure (+)-albicanyl acetate, leaving behind the unreacted (+)-albicanol. researchgate.net This method provides an effective means to access the natural, optically active form of the compound from a racemic precursor. researchgate.net
Table 2: Lipase-Catalyzed Synthesis of (+)-Albicanyl Acetate
| Enzyme | Source Organism | Substrate | Acyl Donor | Product |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
| (+)-Albicanyl Acetate |
| (±)-Albicanyl Acetate |
| Albicanol (B1665692) |
| (+)-Albicanol |
| (±)-Albicanol |
| (+)-Wieland–Miescher ketone |
| Isopropenyl acetate |
Enzymatic Acetylation of Albicanol
The enzymatic acetylation of albicanol presents a method for the stereoselective synthesis of this compound. Research has demonstrated the utility of lipases in catalyzing this transformation. Specifically, the enantioselective acetylation of racemic (±)-albicanol has been successfully achieved using lipase 'PL-266' from Alcaligenes sp. researchgate.netcolab.ws. In this process, isopropenyl acetate serves as the acetyl donor, yielding enantiomerically pure (+)-albicanyl acetate and leaving behind (+)-albicanol researchgate.netcolab.ws. This enzymatic resolution is a key step in obtaining the naturally occurring (+)-enantiomer of albicanol, which can then be used in the synthesis of other natural products researchgate.netcolab.ws.
The lipase-catalyzed approach offers a mild and selective alternative to traditional chemical acetylation methods. The choice of enzyme and acetyl donor is crucial for the efficiency and selectivity of the reaction. While various lipases are available, their effectiveness can be solvent-dependent, with no reaction observed with certain lipases such as those from Pseudomonas cepacia, Amano AK, porcine pancreas, and Candida rugosa under specific conditions researchgate.net.
Table 1: Enzymatic Acetylation of (±)-Albicanol
| Enzyme | Acetyl Donor | Product | Reference |
|---|
Synthesis of Racemic and Chiral Forms
The total synthesis of both racemic and chiral forms of this compound has been a subject of considerable research. The racemic form, (±)-albicanyl acetate, is often an intermediate in the synthesis of other compounds, such as cyclozonarone (B1247580) researchgate.net. A complete synthesis of racemic cyclozonarone starting from E,E-farnesol involves the formation of (±)-albicanol and its subsequent acetylation to (±)-albicanyl acetate researchgate.net.
A similar synthetic sequence starting from the natural product (-)-drimenol has also been employed to produce (+)-albicanol and, subsequently, (+)-albicanyl acetate researchgate.net.
Derivatization and Structural Modification of this compound
The structural framework of albicanol and this compound is a versatile scaffold for the synthesis of other drimane sesquiterpenes and their derivatives. While direct derivatization of this compound is not extensively documented, modifications of the parent alcohol, albicanol, lead to a variety of structurally related compounds.
For instance, (+)-albicanol, which can be obtained from the deprotection of (+)-albicanyl acetate, has been converted into (-)-albicanyl 3,4-dihydroxycinnamate researchgate.netcolab.ws. This demonstrates the potential for esterification at the hydroxyl group with different acyl donors to create a range of albicanyl esters.
Furthermore, the drimane skeleton, of which this compound is a member, has been subjected to various structural modifications. These include reactions such as reduction, oxidation, and epoxidation to introduce new functional groups and alter the molecule's properties nih.govresearchgate.net. For example, the related drimane sesquiterpene drimenol (B159378) has been used as a starting material to generate derivatives through oxidation with Jones reagent or pyridinium (B92312) chlorochromate (PCC), as well as through catalytic hydrogenation nih.gov. Such transformations highlight the chemical tractability of the drimane core and suggest that similar modifications could be applied to this compound or its precursor to generate a library of novel compounds.
Table 2: Examples of Albicanol/Drimane Derivatization
| Starting Material | Reaction/Modification | Product | Reference |
|---|---|---|---|
| (+)-Albicanol | Esterification | (-)-Albicanyl 3,4-dihydroxycinnamate | researchgate.net, colab.ws |
| Drimenol | Oxidation (Jones reagent) | Drimenal and an unsaturated ketone | nih.gov |
| Drimenol | Oxidation (PCC) | Unsaturated ketone | nih.gov |
Ecological Functions and Chemical Ecology of Albicanyl Acetate
Role as a Deterrent in Predator-Prey Interactions
Albicanyl acetate (B1210297) is a well-documented anti-feedant, particularly effective against aquatic predators. This defensive compound is often sequestered or biosynthesized by certain marine invertebrates, providing them with a crucial survival advantage in predator-rich environments.
Anti-feeding Activity against Aquatic Predators (e.g., fish antifeedant)
Research has consistently demonstrated the potent fish anti-feedant properties of albicanyl acetate. cabidigitallibrary.orgscielo.brrsc.org This compound, when present in the tissues or secretions of marine organisms, renders them unpalatable to fish. Laboratory assays have confirmed its deterrent effect against various fish species, highlighting its importance in mediating predator-prey dynamics in marine ecosystems. mdpi.com The racemic form of this compound, synthesized in the lab, has shown comparable anti-feedant activity to the naturally occurring optically active compound. cdnsciencepub.com This indicates that the fundamental chemical structure is key to its deterrent function.
Accumulation in Defensive Tissues (e.g., mantle, mucus)
Marine organisms that utilize this compound for defense concentrate this compound in specific tissues to maximize its protective efficacy. In dorid nudibranchs such as Cadlina luteomarginata, this compound is found in high concentrations in the mantle and mucus. mdpi.comrsc.org These outer tissues are the first point of contact for a potential predator, making the strategic placement of the defensive compound a highly effective deterrent strategy. Studies have shown that the largest proportion of endogenous metabolites, including this compound, is located in the dorsum, specifically within the mantle dermal formations and margins. ubc.caresearchgate.net This localized accumulation ensures that a predator's initial exploratory bite results in a mouthful of the noxious compound, discouraging further attack.
Interactions within Marine Ecosystems
The presence of this compound in certain marine invertebrates has profound implications for their survival and interactions within their ecosystems. Nudibranchs, in particular, have evolved sophisticated strategies centered around this chemical defense.
Nudibranch Defense Strategies
Nudibranchs, being soft-bodied and lacking a physical shell for protection, heavily rely on chemical defenses. rsc.org Cadlina luteomarginata is a prime example of a nudibranch that employs this compound as a key component of its defensive arsenal. mdpi.com This species can synthesize this compound de novo, meaning it produces the compound itself rather than acquiring it from its diet. mdpi.comrsc.orgpreprints.orgpreprints.org This capability provides a reliable source of defense, independent of dietary fluctuations. The compound's deterrent properties protect the nudibranch from predation by fish and other marine animals. mdpi.com Furthermore, a related compound, 1α,2α-diacetoxythis compound, has been found in the egg masses of C. luteomarginata, suggesting a role in protecting the vulnerable embryonic stage from predators. mdpi.comvliz.be
Evolutionary Adaptations Related to Chemical Defense
The ability of some nudibranchs to produce their own chemical defenses like this compound is a significant evolutionary adaptation. rsc.org This de novo biosynthesis is particularly advantageous for species living in environments where dietary sources of defensive compounds are scarce or unreliable. collectionscanada.gc.ca Research suggests that the biosynthesis of these defensive compounds might be regulated based on the availability of similar compounds from their diet. ubc.caresearchgate.net When dietary defensive compounds are not available, the nudibranch may increase its own production of this compound to maintain an effective level of defense. researchgate.net This regulatory mechanism highlights a sophisticated evolutionary strategy to optimize the energetic costs of chemical defense. The development of such complex chemical defense systems is believed to have played a role in the speciation and evolution of certain nudibranch lineages. preprints.orgpreprints.org
Role in Terrestrial Plant-Herbivore Interactions
While most extensively studied in marine contexts, the isolation of this compound from the terrestrial plant Warburgia ugandensis suggests an implicit role in plant-herbivore interactions. cabidigitallibrary.org Warburgia species are known for producing a variety of bioactive drimane (B1240787) sesquiterpenoids that act as potent anti-feedants against insects and other herbivores.
The presence of this compound in W. ugandensis aligns with the plant's broader chemical defense strategy. cabidigitallibrary.org Plants produce a vast array of secondary metabolites, including terpenoids, to deter herbivores. mdpi.com These compounds often have a bitter taste or are toxic, discouraging consumption by animals. The general anti-feedant properties of drimane sesquiterpenoids are well-established, and it is highly probable that this compound contributes to the defense of W. ugandensis against its natural enemies in the terrestrial ecosystem.
Structure-Activity Relationships in Ecological Contexts (Non-Human Organisms)
The ecological function of this compound is primarily as a chemical defense mechanism, a role deeply intertwined with its molecular structure. mdpi.comrsc.org As a member of the drimane sesquiterpenoid class of compounds, its biological activity is characteristic of this group, which is known for a wide array of ecological functions, including antifeedant, antimicrobial, and cytotoxic properties. bibliotekanauki.pliau.ir The investigation into this compound and its structural analogs reveals key relationships between their chemical forms and their effectiveness as deterrents in marine environments.
Detailed research has shown that this compound is a de novo biosynthesized terpene in the dorid nudibranch Cadlina luteomarginata. rsc.orgpreprints.org Its role as a defensive compound is supported by its high concentration in the nudibranch's mantle and mucus, the primary interfaces for interaction with potential predators. mdpi.comrsc.orgvliz.be The antifeedant properties of this compound have been demonstrated in laboratory bioassays. rsc.orgwur.nl
A significant aspect of its structure-activity relationship is seen in a closely related compound, 1α,2α-diacetoxythis compound. mdpi.comrsc.orgvliz.be This derivative was isolated from the egg masses of C. luteomarginata, although it was not found in the adult nudibranch itself. rsc.orgvliz.be The structural similarity to this compound strongly suggests a shared defensive purpose; it is hypothesized that this compound protects the vulnerable egg masses from predation. mdpi.comvliz.bevliz.benih.gov The presence of additional acetate groups on the albicanyl skeleton represents a structural modification that retains the defensive function, adapting it to the specific ecological context of protecting offspring.
The defensive strategy of C. luteomarginata appears to be regulated based on ecological needs. Gas chromatography analyses have revealed that the concentration of endogenous defensive compounds, including this compound, is inversely correlated with the availability of structurally similar compounds acquired from their diet. ubc.ca This suggests a sophisticated biological regulation where the nudibranch compensates for a lack of dietary-derived chemical defenses by increasing its own biosynthesis of compounds like this compound. ubc.ca
The drimane skeleton is a common feature in many natural products with defensive roles. bibliotekanauki.plwur.nl The activity of these compounds is often linked to the presence of specific functional groups, such as aldehydes and acetates, which can interact with biological targets in predators or competing organisms.
Table 1: Research Findings on the Ecological Activity of this compound and Related Compounds
| Compound Name | Organism(s) Affected | Ecological Activity Observed | Research Context |
| This compound | General predators | Deterrent | Found in high concentrations in the mantle and mucus of the nudibranch Cadlina luteomarginata. mdpi.comrsc.orgvliz.be |
| This compound | Goldfish (Carassius auratus) | Antifeedant | Demonstrated in a standard laboratory bioassay. wur.nl |
| 1α,2α-diacetoxythis compound | General predators | Suggested deterrent | Isolated from the egg masses of C. luteomarginata, suggesting a protective role for the eggs due to structural similarity to this compound. mdpi.comrsc.orgvliz.benih.gov |
Analytical Methodologies for Isolation, Characterization, and Quantification
Spectroscopic Techniques for Structural Elucidation (General Application)
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of albicanyl acetate (B1210297). Electron Ionization Mass Spectrometry (EIMS) of racemic albicanyl acetate has been reported, providing insights into its fragmentation pattern. cdnsciencepub.com
In one analysis, the mass spectrum of a racemic mixture of this compound showed a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 250, corresponding to the molecular formula C₁₆H₂₆O₂. cdnsciencepub.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Notable fragments include peaks at m/z 235, 191, 175, and a base peak at m/z 137. cdnsciencepub.com High-Resolution Mass Spectrometry (HRMS) has been utilized to confirm the elemental composition of related synthetic intermediates, ensuring high accuracy in molecular formula determination. scielo.br
Table 1: Mass Spectrometry Data for Racemic this compound
| m/z | Relative Intensity | Interpretation |
|---|---|---|
| 250 | 66% | Molecular Ion [M]⁺ |
| 235 | 25% | [M - CH₃]⁺ |
| 191 | 12% | Fragment |
| 175 | 24% | Fragment |
| 137 | 100% | Base Peak |
Data sourced from Weiler (1983). cdnsciencepub.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. scielo.brcabidigitallibrary.org
A strong absorption band is consistently observed in the region of 1735-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the acetate ester group. scielo.brcabidigitallibrary.org The C-O stretching of the acetate is identified by a strong band around 1230-1235 cm⁻¹. scielo.brcabidigitallibrary.org Alkyl C-H stretching vibrations are observed as a strong band around 2923-2928 cm⁻¹. scielo.brcabidigitallibrary.org The presence of an exocyclic double bond (C=CH₂) is confirmed by a band at approximately 1641-1645 cm⁻¹. cdnsciencepub.comcabidigitallibrary.org Additionally, a band corresponding to the geminal dimethyl group stretching is noted at 1376 cm⁻¹. cabidigitallibrary.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2923 - 2928 | C-H stretch | Alkyl groups |
| 1735 - 1740 | C=O stretch | Acetate ester |
| 1641 - 1645 | C=C stretch | Exocyclic double bond |
| 1376 | C-H stretch | Geminal dimethyl |
| 1230 - 1235 | C-O stretch | Acetate ester |
Data compiled from multiple sources. cdnsciencepub.comscielo.brcabidigitallibrary.org
Optical Resolution and Chiral Analysis
The drimane (B1240787) sesquiterpenoid structure of this compound contains multiple chiral centers, making the synthesis and analysis of its stereoisomers a significant area of research. Several strategies have been developed for the optical resolution of synthetic intermediates and the chiral synthesis of specific enantiomers of this compound.
One successful approach involves the synthesis of (+)-albicanyl acetate from an optically active bicyclic diol, which was itself obtained through optical resolution. tandfonline.com This method highlights the importance of securing chiral precursors to direct the stereochemistry of the final product. Another effective strategy employs enzymatic resolution. The enantioselective acetylation of (±)-albicanol using lipase (B570770) 'PL-266' from Alcaligenes sp. with isopropenyl acetate as the acetyl donor yields enantiomerically pure (+)-albicanyl acetate and the remaining (+)-albicanol. researchgate.net
Chiral analysis is essential to confirm the enantiomeric purity of the synthesized compounds. The specific rotation is a key parameter measured for this purpose. For (+)-albicanyl acetate, a specific rotation value of [α]²²_D_ +24.8° (c 4.83, CHCl₃) has been reported, confirming its optical activity. scielo.br The synthesis of chiral this compound has also been achieved through the reduction of a mixture of 7α- and 7β-chloro-albicanyl acetate epimers, which were derived from (+)-drimenyl acetate. scielo.br
Potential Applications in Pest Management and Environmental Science
Development of Biopesticides and Natural Deterrents
The development of biopesticides derived from natural sources is a critical step towards more sustainable agricultural practices. Albicanyl acetate's inherent properties as an insect antifeedant make it a valuable lead compound in this field.
Albicanyl acetate (B1210297) has demonstrated notable insect antifeedant properties. wur.nl Antifeedants are substances that deter insects from feeding, thereby protecting crops without directly killing the pests. This mode of action can be advantageous as it may slow the development of resistance in pest populations.
Research has drawn comparisons between the antifeedant effects of drimane (B1240787) sesquiterpenes like this compound and other well-known natural pest control agents such as polygodial and neem extract. researchgate.netnih.gov Polygodial, another drimane sesquiterpene, is recognized for its potent antifeedant and deterrent effects against a variety of insect species. wur.nlnih.gov Neem extract, derived from the neem tree (Azadirachta indica), contains the active compound azadirachtin, which is a powerful insect antifeedant and growth regulator. clemson.edu While direct comparative studies quantifying the efficacy of this compound against these specific compounds are not extensively detailed in the available literature, the shared drimane skeleton with polygodial suggests a similar mechanism of action. wur.nlresearchgate.net
The table below summarizes the characteristics of these natural antifeedants.
| Feature | This compound | Polygodial | Neem Extract (Azadirachtin) |
| Chemical Class | Drimane Sesquiterpene | Drimane Sesquiterpene | Tetranortriterpenoid |
| Primary Mode of Action | Antifeedant | Antifeedant, Deterrent | Antifeedant, Insect Growth Regulator |
| Source | Marine Nudibranchs, Warburgia species | Warburgia species, Drimys winteri | Neem Tree (Azadirachta indica) |
This table provides a comparative overview of this compound and other natural insect antifeedants.
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. clemson.edufao.orgkoppert.cawsu.eduwww.gov.uk The use of chemical pesticides in IPM is a last resort, and preference is given to compounds that are target-specific and have minimal environmental impact. fao.orgwww.gov.uk
This compound, as a natural biopesticide, aligns well with the principles of IPM. uga.edu Its potential for targeted action against specific pests while being less harmful to non-target organisms, including beneficial insects, makes it a suitable component for IPM programs. wsu.edu By incorporating natural deterrents like this compound, farmers can reduce their reliance on broad-spectrum synthetic pesticides, thereby minimizing negative environmental consequences and promoting biodiversity in agricultural ecosystems. clemson.eduwww.gov.uk The integration of such biopesticides can be a key component in strategies aimed at sustainable agriculture and food security. fao.org
Semiochemicals are chemical substances that convey a signal from one organism to another, modifying the behavior of the recipient. researchgate.neteg.netd-nb.info These can be used in pest management to manipulate insect behavior for monitoring, mass trapping, or mating disruption. researchgate.netplantprotection.pl Research into the role of compounds like this compound as semiochemicals is an active area of investigation. wur.nl
As an antifeedant, this compound acts as an allomone, a type of semiochemical that benefits the emitter (the plant or organism producing the compound) by deterring the receiver (the insect pest). eg.net Understanding the specific behavioral responses of different insect species to this compound is crucial for its effective application in pest management. nih.gov Further research could explore its potential in "push-pull" strategies, where a repellent "push" crop treated with a deterrent like this compound is planted alongside a "pull" crop that attracts the pests away from the main crop. researchgate.netschweizerbart.de
Environmental Fate and Biotransformation Studies
The environmental fate of this compound, including its degradation pathways in soil and water, is a key area for future research. As a natural organic compound, it is expected to be biodegradable. nih.govmdpi.com The biotransformation of related drimane sesquiterpenes often involves enzymatic reactions such as hydrolysis of the acetate group, followed by further oxidation and breakdown by soil and water microorganisms. hebmu.edu.cn The specific pathways and rates of degradation for this compound would need to be determined through dedicated environmental fate studies.
The ecological impact and persistence of this compound are critical considerations for its use as a biopesticide. Ideally, a biopesticide should be effective against the target pest but have low persistence in the environment to minimize long-term ecological effects. business.qld.gov.au The natural origin of this compound suggests it is less likely to persist and bioaccumulate in the environment compared to many synthetic pesticides. rsc.orgpreprints.org However, comprehensive studies are needed to evaluate its toxicity to a range of non-target organisms, including soil microflora, aquatic life, and beneficial insects, to ensure its environmental safety. rsc.org
Application as a Precursor in Industrial Biotechnology
This compound serves as a valuable precursor in the synthesis of other commercially important compounds.
While not a final fragrance or flavor compound itself, this compound is a useful intermediate in the synthesis of other molecules used in this industry. cnr.it Its drimane skeleton is a common structural motif in many fragrant compounds.
This compound is a key starting material for the synthesis of other biologically active drimane sesquiterpenes. tandfonline.comhebmu.edu.cn For instance, it can be converted to polygodial, a compound known for its broad spectrum of biological activities, including antifungal and insect-antifeedant properties. hebmu.edu.cnreddit.com The conversion to polygodial involves a regio- and diastereoselective hydroxylation of this compound. hebmu.edu.cn Additionally, through deprotection to albicanol (B1665692), it can be further converted to drimenol (B159378), another significant drimane sesquiterpene. mdpi.comcolab.wsnih.gov
Future Research Directions and Unanswered Questions
Comprehensive Investigation of Specific Mechanisms of Action in Ecological Contexts
Albicanyl acetate (B1210297) is recognized for its potent antifeedant and piscicidal properties, serving as a chemical defense for marine organisms like the nudibranch Cadlina luteomarginata. However, the precise molecular interactions that lead to these effects are still largely unknown. The chemical structure of a compound determines its binding affinity for various receptors, which in turn dictates its clinical and ecological profile. Future research should pivot towards elucidating the specific biochemical pathways and receptors targeted by albicanyl acetate in fish and other affected organisms. Investigating potential receptor binding could clarify the molecular basis for its deterrent activity. Understanding these mechanisms at a molecular level is crucial for a comprehensive appreciation of its ecological significance and for exploring potential applications.
Discovery of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of this compound is known to occur de novo in some marine mollusks. The pathway proceeds from farnesyl pyrophosphate (FPP), a common precursor in terpene synthesis. In fungi, the biosynthesis of the drimane (B1240787) core, such as drimenol (B159378), is catalyzed by enzymes classified as haloacid dehalogenase (HAD)-like proteins, which is a different mechanism than that of the terpene cyclases found in plants. The subsequent acetylation of the alcohol precursor, albicanol (B1665692), is carried out by an acetyltransferase. While the general steps are outlined, the specific enzymes and the gene clusters encoding them in many organisms that produce this compound are yet to be fully identified and characterized. Future work should focus on genome mining and heterologous expression studies to discover and characterize novel terpene cyclases, HAD-like enzymes, and acetyltransferases from various natural sources. This could not only illuminate the evolutionary diversity of terpene biosynthesis but also provide a new repertoire of biocatalysts for synthetic applications.
Green Chemistry Approaches to Sustainable Synthesis
Traditional chemical syntheses of drimane sesquiterpenes, including this compound, have been developed, often employing multi-step processes like the Diels-Alder reaction. However, these routes can be inefficient and environmentally burdensome. Green chemistry offers more sustainable alternatives. A significant advancement has been the use of biocatalysis. For instance, lipase-catalyzed enantioselective acetylation of racemic albicanol using enzymes like lipase (B570770) 'PL-266' from Alcaligenes sp. provides a highly selective and environmentally benign route to enantiomerically pure (+)-albicanyl acetate.
Future research should expand on these biocatalytic methods. The use of polymer-supported enzymes in continuous flow systems, as demonstrated for other natural product syntheses, presents a scalable and efficient option. Exploring whole-cell biotransformations and developing novel deprotectase biocatalysts for synthetic intermediates could further enhance the green credentials of this compound synthesis.
Advanced Metabolic Engineering for Industrial-Scale Production
The industrial production of sesquiterpenes through metabolic engineering of microbial hosts like Saccharomyces cerevisiae and Escherichia coli is a highly promising field. These "microbial cell factories" can be engineered to produce high yields of desired compounds from simple, renewable feedstocks. For this compound, this would involve engineering the host to enhance the production of the precursor FPP and introducing the genes for albicanol synthase and a suitable acetyltransferase.
Key strategies for future research include:
Optimizing Precursor Supply: Overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG1), and down-regulating competing pathways, like sterol biosynthesis by repressing the ERG9 gene, can significantly increase the FPP pool available for sesquiterpene synthesis.
Utilizing Alternative Feedstocks: Engineering strains to efficiently utilize low-cost carbon sources like acetate is a key goal for economic viability. This involves enhancing acetate uptake and assimilation pathways.
Strain Robustness: Developing strains that are robust and can withstand the potential toxicity of the product or metabolic intermediates is crucial for large-scale fermentation.
The table below summarizes key strategies and target genes for the metabolic engineering of S. cerevisiae for enhanced sesquiterpene production.
| Engineering Strategy | Target Gene(s) | Organism of Origin (Example) | Effect on Pathway |
| Overexpression of MVA pathway | tHMG1, ERG20, ERG13 | Saccharomyces cerevisiae | Increases FPP precursor supply |
| Downregulation of competing pathway | ERG9 (Squalene synthase) | Saccharomyces cerevisiae | Diverts FPP from sterol to sesquiterpene synthesis |
| Expression of Sesquiterpene Synthase | CnVS ((+)-valencene synthase) | Callitropsis nootkatensis | Converts FPP to sesquiterpene backbone |
| Expression of Modifying Enzymes | P450 monooxygenase, SDR dehydrogenases | Various | Functionalization of the sesquiterpene backbone |
Exploration of New Ecological Roles and Inter-Species Interactions
The known ecological role of this compound is primarily as a defensive compound. However, many natural products have multiple functions. Future research should investigate other potential ecological roles, such as antimicrobial or allelopathic activities. Drimane sesquiterpenes from other species have shown phytotoxic and allelopathic effects, suggesting that this compound could play a role in mediating plant-plant or plant-microbe interactions. For example, compounds isolated from Warburgia ugandensis, including this compound, have demonstrated antimicrobial activity. Investigating these underexplored functions will provide a more holistic understanding of the compound's role in nature.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify this compound at trace levels is essential for many of the research directions outlined above. While GC-MS is a standard method, there is a continuous need for more sensitive, selective, and rapid analytical tools. The development of advanced techniques like LC-MS/MS could provide improved sensitivity and specificity for complex sample matrices.
A particularly exciting frontier is the development of biosensors for terpene detection. Genetically encoded biosensors, based on transcription factors like CamR from Pseudomonas putida, are being evolved to detect a range of terpenes and could be adapted for high-throughput screening of engineered microbes or for in situ environmental monitoring. Furthermore, piezoelectric biosensors, including those based on molecularly imprinted polymers (MIPs) or peptide-hpDNA arrays, offer novel platforms for the sensitive and selective detection of volatile terpenes like those that contribute to the aroma profiles of various plants.
Q & A
Q. What are the key methodologies for synthesizing (+)-albicanyl acetate, and how do they ensure stereochemical fidelity?
The total synthesis of (+)-albicanyl acetate typically begins with optically active intermediates, such as bicyclic diols derived from drimane sesquiterpenes. A critical step involves modified Wittig methylenation of silyloxy ketones to improve yield (77% over 4–5 steps) and stereoselectivity . Enzymatic approaches, such as lipase-catalyzed transesterification, offer alternative routes to chiral intermediates, enabling access to enantiopure products with reduced racemization risks . Researchers should validate stereochemistry using chiral HPLC or X-ray crystallography post-synthesis.
Q. Which analytical techniques are most reliable for characterizing albicanyl acetate and its intermediates?
Structural confirmation relies on NMR spectroscopy (¹H/¹³C, DEPT, COSY) and mass spectrometry (EI-MS, HRMS). For example, (±)-albicanyl acetate synthesized from (±)-drimenol exhibits diagnostic NMR signals at δ 2.05 (acetate methyl) and δ 4.95 (tertiary alcohol proton) . IR spectroscopy can confirm acetate C=O stretches (~1740 cm⁻¹). Purity is assessed via GC-MS or HPLC with UV detection (λ = 210–230 nm) .
Q. How can researchers design initial bioactivity assays for this compound?
Standard cytotoxicity assays (e.g., MTT assay ) using human cancer cell lines (e.g., HeLa, MCF-7) are recommended. For example, (±)-albicanyl acetate derivatives have shown IC₅₀ values <50 µM in preliminary screens . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves. Ensure cell viability is measured at 48–72 hours to account for delayed apoptotic effects.
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields or stereochemical outcomes across studies?
Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature). For instance, Wittig methylenation efficiency varies with silyl protecting groups: tert-butyldimethylsilyl (TBS) ethers outperform trimethylsilyl (TMS) in polar aprotic solvents (e.g., THF vs. DCM) . Computational modeling (DFT) can predict transition-state energetics to optimize regioselectivity. Cross-validate results using independent routes (e.g., enzymatic vs. chemical synthesis) .
Q. How should researchers address conflicting bioactivity data between enantiomers or derivatives?
Enantiomeric pairs (e.g., (+)- vs. (-)-albicanyl acetate) may exhibit divergent biological profiles due to target-binding stereospecificity. Resolve this via chiral separation (e.g., chiral HPLC) followed by parallel bioassays. For example, ent-cyclozonarone, a derivative, showed 3-fold higher cytotoxicity than its enantiomer in leukemia models . Use molecular docking to correlate stereochemistry with receptor interactions.
Q. What methodological rigor is required to ensure reproducibility in multi-step syntheses?
Document reaction parameters exhaustively:
- Catalyst loadings (e.g., 5 mol% lipase in transesterification ).
- Purification details (e.g., column chromatography gradients, Rf values).
- Spectroscopic data for all intermediates (e.g., HRMS m/z 196.29 for this compound ). Share raw data (NMR/FID files, chromatograms) in supplementary materials to enable peer validation .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify dysregulated pathways. For example, drimane sesquiterpenes modulate NF-κB and MAPK signaling in inflammation models . Pair with kinase profiling (e.g., Eurofins KinaseScan) to pinpoint molecular targets. Use CRISPR-Cas9 knockouts to validate candidate genes (e.g., COX-2, STAT3).
Methodological Best Practices
- Stereochemical Purity : Use polarimetric analysis ([α]D) and Mosher ester derivatization to confirm enantiomeric excess .
- Data Validation : Replicate experiments ≥3 times with independent batches. Apply statistical tests (e.g., ANOVA, p <0.05) to assess significance .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxic compound handling (e.g., NIH BSL-2 protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
